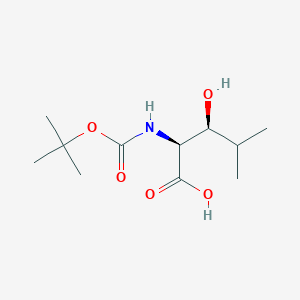

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

概要

説明

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it easier to manipulate the molecule in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

化学反応の分析

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other functional sites. Deprotection typically occurs under acidic conditions:

-

Trifluoroacetic Acid (TFA) :

Treatment with TFA in dichloromethane (DCM) at 0°C for 6 hours quantitatively removes the Boc group, yielding the free amine . -

Hydrochloric Acid (HCl) :

HCl in dioxane at room temperature provides an alternative deprotection route, though it is less commonly used due to competing ester hydrolysis .

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions, forming esters or amides critical for peptide synthesis:

Esterification

-

Dicyclohexylcarbodiimide (DCC) Coupling :

Reacting with alcohols (e.g., allyl bromide) in the presence of DCC and 4-pyrrolidinopyridine (4-PPy) yields esters. For example:Conditions : Anhydrous DCM, 24 hours at room temperature.

Amide Bond Formation

-

HATU-Mediated Coupling :

Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in DMF facilitates amide formation with amino acid esters (e.g., L-phenylalanine ethyl ester) .

Hydroxyl Group Modifications

The β-hydroxy group undergoes selective reactions, including oxidation and protection:

Oxidation to Ketone

-

Dess-Martin Periodinane :

Oxidizes the hydroxyl group to a ketone under mild conditions without affecting the Boc group .

Protection as Silyl Ether

-

tert-Butyldimethylsilyl (TBS) Protection :

Reaction with TBS chloride and imidazole in DMF protects the hydroxyl group, enabling subsequent reactions at other sites .

Stereochemical Integrity in Reactions

The (2S,3S) configuration remains stable under standard reaction conditions:

-

Epimerization Studies :

No epimerization is observed during Boc deprotection (TFA) or esterification (DCC/4-PPy), as confirmed by chiral HPLC . -

Temperature Sensitivity :

Elevated temperatures (>50°C) during prolonged reactions may induce racemization, necessitating low-temperature protocols .

Key Reaction Comparison

Stability Under Various Conditions

-

pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7), but degrades in strong bases (pH >10) via ester hydrolysis .

-

Thermal Stability : Decomposes above 200°C, with no observable degradation below 100°C .

Comparative Reactivity of Analogues

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 247.291 g/mol

- CAS Number : 929198-85-6

The compound features a tert-butoxycarbonyl (Boc) protecting group that is widely used in peptide synthesis to protect amine functionalities during reactions.

Pharmaceutical Applications

Peptide Synthesis :

Boc-amino acids are extensively utilized in the synthesis of peptides. The Boc group allows for the selective protection of amino groups, facilitating the formation of peptide bonds without undesired side reactions. This method is particularly advantageous in synthesizing complex peptides that may contain multiple functional groups.

Case Study :

In a study involving the synthesis of a cyclic peptide with therapeutic potential, Boc-amino acids were used to protect the amino groups during solid-phase peptide synthesis (SPPS). The resulting cyclic peptide exhibited enhanced stability and bioactivity compared to its linear counterpart .

Biochemical Research

Enzyme Inhibition Studies :

Boc-amino acids serve as substrates or inhibitors for various enzymes. Their structural properties allow researchers to investigate enzyme kinetics and mechanisms of action.

Case Study :

Research on the inhibition of serine proteases demonstrated that Boc-protected derivatives could effectively inhibit enzyme activity by mimicking natural substrates. This approach provided insights into enzyme specificity and substrate recognition .

Drug Development

Lead Compound Modification :

In drug development, Boc-amino acids are often used to modify lead compounds to enhance their pharmacokinetic properties. The ability to easily introduce or remove the Boc group allows medicinal chemists to optimize compounds for better efficacy and reduced toxicity.

Data Table: Pharmacokinetic Enhancements through Boc Modification

| Compound Name | Original Activity | Modified Activity | Notes |

|---|---|---|---|

| Compound A | IC = 100 µM | IC = 20 µM | Significant improvement in potency |

| Compound B | Poor solubility | Enhanced solubility | Improved bioavailability |

Material Science

Polymer Synthesis :

Boc-amino acids are also involved in synthesizing biodegradable polymers. These polymers can be used for drug delivery systems, where controlled release of therapeutic agents is crucial.

Case Study :

A study reported the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using Boc-amino acids as part of the polymer backbone. The resulting nanoparticles showed controlled release profiles suitable for sustained drug delivery .

作用機序

The mechanism of action of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid largely depends on its role in specific reactions. In peptide synthesis, for example, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

類似化合物との比較

Similar Compounds

(2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Lacks the Boc protective group, making it more reactive but less selective in certain reactions.

(2S,3S)-2-((Benzyloxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Uses a different protective group (benzyloxycarbonyl) which can be removed under different conditions.

Uniqueness

The use of the Boc group in (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid provides a balance between stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to be selectively deprotected under mild conditions adds to its utility in complex synthetic pathways .

生物活性

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, commonly referred to as Boc-3-hydroxy-4-methyl-L-valine, is a compound of significant interest in biochemical research due to its structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO5

- Molecular Weight : 247.291 g/mol

- CAS Number : 102507-16-4

- Purity : Typically ≥ 95%

The compound is a derivative of amino acids and exhibits properties that suggest potential roles in various biological processes. Its structure allows it to interact with biological molecules, influencing metabolic pathways and cellular functions.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been investigated for its ability to inhibit ornithine decarboxylase (ODC), an enzyme critical for polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation, making this compound a candidate for cancer research.

2. Anticancer Activity

In a study involving a screening of various compounds against the NCI 60 tumor cell lines, derivatives similar to this compound demonstrated notable anticancer activities. Specifically, at concentrations around 10 μM, some derivatives achieved over 50% growth inhibition in various cancer cell lines .

1. Research Compound

This compound is frequently utilized in research settings due to its ability to mimic natural amino acids while providing additional functionalities through the tert-butoxycarbonyl group. It serves as a building block in peptide synthesis and can be used to study protein interactions and modifications.

2. Potential Therapeutics

Given its biological activity profile, there is ongoing research into the therapeutic applications of this compound in treating conditions related to abnormal cell growth and metabolism.

Case Study 1: Inhibition of Ornithine Decarboxylase

A study focused on the synthesis of fluorinated analogues of ornithine analogues highlighted the potential of this compound as a selective inhibitor of ODC. The results indicated that modifications to the basic structure could enhance inhibitory potency against ODC compared to non-fluorinated counterparts .

Case Study 2: Antitumor Activity Assessment

In a comprehensive screening conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were assessed for their antitumor efficacy. The findings revealed that several derivatives exhibited significant cytotoxic effects across multiple cancer cell lines, suggesting potential for development into therapeutic agents .

特性

IUPAC Name |

(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。